2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is a heterocyclic compound that features a pyridine ring fused to a purine structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Biochemical Pathways
Similar compounds have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the formation of stable collagen molecules, a key component of the extracellular matrix in various tissues.
Pharmacokinetics
A similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, was reported to have high oral bioavailability when taken with food .
Result of Action
Similar compounds have been reported to possess significant antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi .
Action Environment
The photophysical behavior of a similar compound, 3-(pyridin-2-yl)triimidazotriazine, was reported to be influenced by the ambient conditions, showing excitation-dependent fluorescence and phosphorescence .
Biochemical Analysis
Biochemical Properties
It is known that similar pyridine derivatives have shown significant interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have shown interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Similar compounds have shown specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetylpyridine with suitable aldehydes, followed by cyclization and functional group transformations to achieve the desired purine structure . Reaction conditions often include the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrimidine derivatives: These compounds also feature a nitrogen-containing heterocycle and are used in various medicinal applications.
Uniqueness
2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one is unique due to its specific combination of a pyridine ring with a purine structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
79973-95-8 |
---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.